

Ethybenztropine hydrochloride structural analogues and derivatives

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An In-depth Technical Guide on **Ethybenztropine Hydrochloride**: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethybenztropine, also known as etybenzatropine, is a structural analogue of benztropine and is characterized by the substitution of the N-methyl group with an N-ethyl group on the tropane ring.[1] Benztropine and its analogues are a well-studied class of tropane-based compounds that have garnered significant interest for their potent inhibition of the dopamine transporter (DAT).[2] This activity makes them promising candidates for the development of therapeutics for central nervous system disorders, including Parkinson's disease and substance abuse.[2] While the parent compound, benztropine, also exhibits affinity for muscarinic and histamine receptors, extensive structure-activity relationship (SAR) studies have been conducted to identify analogues with improved selectivity and pharmacological profiles.[2] This technical guide provides an in-depth overview of the SAR of ethybenztropine and related benztropine analogues, with a focus on their interaction with monoamine transporters.

The core structure of these compounds consists of a tropane ring system linked to a diphenylmethoxy moiety. The key points for chemical modification and SAR exploration include:

The Tropane Ring: Modifications at the N-8 position and substitutions on the C-2, C-3, and
 C-6 positions of the tropane ring have been extensively studied.[2]



• The Diphenylmethoxy Moiety: Substitutions on the phenyl rings of the benzhydryl group significantly influence binding affinity and selectivity.[2]

Structure-Activity Relationships (SAR)

The primary therapeutic target for many benztropine analogues is the dopamine transporter. SAR studies have revealed several key determinants for high-affinity and selective binding to the DAT.

N-Substitutions on the Tropane Ring

The substituent on the nitrogen atom of the tropane ring plays a crucial role in the pharmacological profile of benztropine analogues. Replacing the N-methyl group with bulkier substituents, such as in ethybenztropine, has been shown to significantly reduce binding affinity at muscarinic receptors, thereby increasing selectivity for the DAT.[2] However, very large N-substituents can decrease DAT affinity.

Phenyl Ring Substitutions

Substitutions on the phenyl rings of the diphenylmethoxy moiety have a profound impact on DAT affinity and selectivity.

- Halogen Substitutions: Halogen substitutions, particularly with chlorine and fluorine, on the
 phenyl rings generally increase the potency of DAT inhibition. For example, derivatives with a
 chlorine substituent in the para position of one of the phenyl rings show increased potency
 for dopamine uptake inhibition and decreased inhibition of serotonin and norepinephrine
 transporters.[3] The 4',4"-difluoro substitution is also a common modification that enhances
 DAT affinity.[4]
- Positional Effects: For the histamine H1 receptor, substitution at only one of the aromatic rings is preferred, whereas for the DAT, smaller substituents are well-tolerated on both aromatic rings.[5][6]

Other Tropane Ring Modifications

Modifications at other positions of the tropane ring, such as the 6-position, can also impact DAT binding and dopamine uptake inhibitory activity. Studies on 6-substituted benztropines have shown that it is possible to reduce DAT binding affinity while maintaining significant dopamine



uptake inhibitory activity, suggesting a divergence in the structural requirements for binding and functional inhibition.[2][7]

Quantitative Data on Benztropine Analogues

The following table summarizes the binding affinities (Ki, nM) of various benztropine analogues for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), muscarinic M1 receptor, and histamine H1 receptor.

Comp ound/ Analog ue	N- Substit uent	Phenyl Ring Substit uent(s)	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)	M1 Ki (nM)	H1 Ki (nM)	Refere nce
Benztro pine (BZT)	-СНз	Unsubs tituted	8.5 - 29.2	490 - 4600	1420 - 7350	-	16 - 37,600	[5][8]
AHN 1- 055	-СНз	4',4"-di- Fluoro	11	376	457	11.6	-	[4]
GA 1- 69	- CH2CH 2Ph	4',4"-di- Fluoro	29.2	4600	7350	>1000	-	[8]
GA 2- 99	-CH₂(p- CF₃)Ph	4',4"-di- Fluoro	5.59	490	1420	>1000	-	[8]
JHW 013	-CH₂(p- t-Bu)Ph	4',4"-di- Fluoro	-	-	-	-	-	[9]

Experimental Protocols General Synthesis of N-Substituted Benztropine Analogues

A common synthetic route for benztropine analogues involves a multi-step process starting from tropinone.[10]



- N-Demethylation of Tropinone (if necessary): For analogues with N-substituents other than methyl, the methyl group of tropinone can be removed using reagents like α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis.
- N-Alkylation/Arylation: The resulting secondary amine (nortropinone) can then be alkylated or arylated with the desired substituent using an appropriate alkyl or aryl halide.
- Stereoselective Reduction: The ketone of the N-substituted tropinone is stereoselectively reduced to the corresponding alcohol (tropine).
- Etherification: The hydroxyl group of the N-substituted tropine is then etherified with a substituted diphenylmethanol derivative to yield the final benztropine analogue.

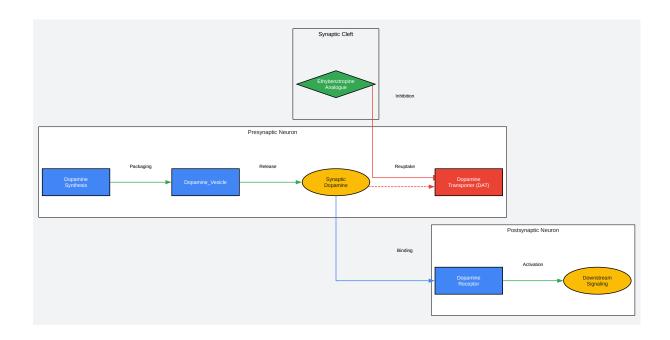
Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of compounds for specific receptors or transporters.

- Tissue Preparation: Rat striatal tissue, which is rich in dopamine transporters, is homogenized in a suitable buffer.
- Incubation: The tissue homogenate is incubated with a radiolabeled ligand that specifically binds to the target (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound (benztropine analogue).
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[8]

Visualizations Signaling Pathway



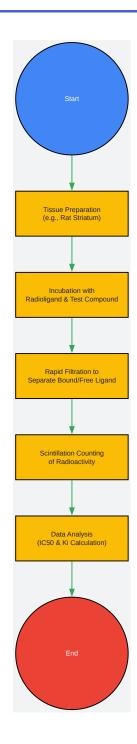


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Caption: Dopamine reuptake inhibition by ethybenztropine analogues.

Experimental Workflow



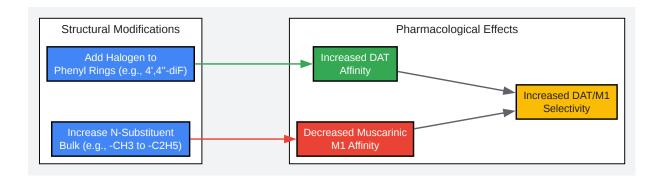


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Caption: Workflow for a typical radioligand binding experiment.

Logical Relationship





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Caption: Logical relationships in benztropine analogue SAR.

Conclusion

The structure-activity relationship of benztropine analogues is a well-explored area that has provided valuable insights into the molecular requirements for potent and selective inhibition of the dopamine transporter. Ethybenztropine and its related compounds represent a class of molecules where subtle structural modifications can lead to significant changes in pharmacological profiles. Specifically, N-alkylation and halogenation of the phenyl rings are key strategies for enhancing DAT affinity and selectivity over muscarinic and other monoamine transporter interactions. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on novel CNS therapeutics based on the benztropine scaffold. Further research into these compounds could lead to the development of medications with improved efficacy and reduced side effect profiles for a variety of neurological and psychiatric disorders.

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